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Compound of Interest

4-[(4-Fluorophenyl)thio]butan-2-
Compound Name:

one
CAS No.: 142038-16-2
Cat. No.: B1283539

Get Quote

\ J

-Ketosulfide / Aromatic Thioether

Executive Summary & Structural Logic

4-[(4-Fluorophenyl)thio]butan-2-one (CAS: 63983-47-1) represents a classic Michael adduct
formed between a soft nucleophile (4-fluorothiophenol) and a soft electrophile (methyl vinyl
ketone). Its utility in drug development stems from the metabolic stability of the aryl-fluorine
bond and the versatility of the ketone handle for further functionalization (e.g., reductive
amination or cyclization).

This guide provides a definitive reference for the identification of this compound, distinguishing
it from potential impurities such as the oxidative byproduct bis(4-fluorophenyl)disulfide.

Chemical Identity
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Parameter Data
IUPAC Name 4-[(4-Fluorophenyl)sulfanyllbutan-2-one
C
Molecular Formula H
FOS
Molecular Weight 198.26 g/mol
Physical State Colorless to pale yellow oil
Soluble in CHCI
Solubility , DCM, MeOH; Insoluble in H
)

Synthetic Pathway & Experimental Protocol

The synthesis relies on the Thia-Michael Addition. Unlike hard nucleophiles, the thiolate anion
adds exclusively 1,4 to the

-unsaturated ketone.
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Figure 1: The Thia-Michael addition pathway showing the convergent synthesis and potential
oxidative side reaction.

Standard Operating Procedure (SOP)

e Setup: To a stirred solution of 4-fluorothiophenol (10 mmol) in MeOH (or solvent-free
conditions) at 0°C.

Addition: Add Methyl Vinyl Ketone (MVK) (11 mmol, 1.1 equiv) dropwise.

Catalysis: Add triethylamine (TEA) (0.5 mol%) or use an ionic liquid medium [1].

Reaction: Stir at room temperature for 30—60 minutes. Monitor by TLC (Hexane/EtOAc 4:1).

Workup: Concentrate in vacuo. If necessary, purify via flash column chromatography (SiO
, 0-10% EtOAc in Hexanes) to remove disulfide impurities.
Spectroscopic Atlas

A. Nuclear Magnetic Resonance (NMR)

The NMR data is characterized by the distinct splitting patterns of the para-substituted aromatic
ring (AA'BB' system coupled to Fluorine) and the aliphatic side chain.

H NMR (400 MHz, CDCI
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Shift ( Structural

Multiplicity Integral Assignment Lodi
ppm) ogic

Deshielded by
7.38-7.32 Multiplet 2H Ar-H (meta to F) Sulfur; split by
ortho-H and F.

Shielded by F
resonance;
distinct "triplet-

like" appearance

7.03 -6.96 Multiplet 2H Ar-H (ortho to F)
due to
and
Triplet ( Deshielded by
3.12 2H S-CH Sulfur (alpha
H2) position).
Triplet ( CH Alpha to
2.74 2H carbonyl; typical
Hz) -CO ketone shift.
Methyl ketone
2.14 Singlet 3H CO-CH ey
singlet.

C NMR (100 MHz, CDCI

)

Note: Carbon-Fluorine coupling (

) is observed as doublets.

e 206.8 (C=0): Characteristic ketone carbonyl.

. 162.1(d,
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Hz): C4 (Aromatic C-F).
e 133.5(d,

Hz): C2/C6 (Aromatic C-H, meta to F).
e 130.2 (d,

Hz): C1 (Aromatic C-S).
e 116.1 (d,

Hz): C3/C5 (Aromatic C-H, ortho to F).

e 43.2: CH

-CO.

e 30.1: CH

e 29.0: S-CH

F NMR (376 MHz, CDCI

)

e -114.5 ppm (multiplet): Characteristic of aryl fluorides in the para position to a sulfide donor.

B. Infrared Spectroscopy (FT-IR)

The IR spectrum validates the functional group transformation (appearance of C=0, retention
of Ar-F).
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Wavenumber (cm

Vibration Mode

Diagnostic Value

)

Strong, sharp band confirming
1715 C=0J1] Stretch

saturated ketone.
1590, 1490 C=C Aromatic Skeletal ring vibrations.

Very strong; diagnostic for aryl
1225 C-F Stretch y. g g Y

fluoride.

Moderate intensity; often
1155 C-S Stretch obscured but visible in

fingerprint.

Para-disubstituted benzene
825 C-H Bend (oop)

diagnostic.

C. Mass Spectrometry (EI-MS)

The fragmentation pattern follows standard ketone and sulfide cleavage rules.

Molecular lon:
198 (M

)

Fragmentation Pathway Logic (DOT Visualization)
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m/z 155 m/z 43
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Fragment B
[Ar-S]+
m/z 127

Click to download full resolution via product page
Figure 2: Primary fragmentation pathways under Electron lonization (70 eV).

Interpretation:

m/z 198 (M+): Stable molecular ion due to the aromatic ring and sulfur.
e m/z 155: Loss of the acetyl group (43 Da). This is the base peak in many thio-ketones.
e m/z 127: The fluorophenyl-sulfonium ion (F-Ph-S

), formed after the loss of the entire aliphatic side chain.

e m/z 43: The acetyl cation (CH

CO

), standard for methyl ketones.

Quality Control & Impurity Profile

When analyzing this compound, researchers must check for the Disulfide Impurity (Bis(4-
fluorophenyl)disulfide).
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» Origin: Oxidation of the starting thiol if the reaction is exposed to air for too long.
» Detection:
o TLC:[2][3] The disulfide is much less polar (higher R

) than the ketone product.

o NMR: Look for a shift in the aromatic region (disulfides lack the aliphatic side chain
signals).

o MS: Disulfide M+ = 254,
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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